2,3-dihydro-1H-indole-1-carboxamide

Lipophilicity Physicochemical Properties Drug Design

2,3-Dihydro-1H-indole-1-carboxamide (CAS 56632-33-8), also known as indoline-1-carboxamide, is a heterocyclic building block with the molecular formula C9H10N2O and a molecular weight of 162.19 g/mol. The compound features a partially saturated indoline (2,3-dihydroindole) core, where the 2,3-bond of the indole system is reduced, conferring distinct physicochemical properties compared to fully aromatic indoles.

Molecular Formula C9H10N2O
Molecular Weight 162.192
CAS No. 56632-33-8
Cat. No. B2726246
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-dihydro-1H-indole-1-carboxamide
CAS56632-33-8
Molecular FormulaC9H10N2O
Molecular Weight162.192
Structural Identifiers
SMILESC1CN(C2=CC=CC=C21)C(=O)N
InChIInChI=1S/C9H10N2O/c10-9(12)11-6-5-7-3-1-2-4-8(7)11/h1-4H,5-6H2,(H2,10,12)
InChIKeyOFLWZAHKUJNRML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,3-Dihydro-1H-indole-1-carboxamide (CAS 56632-33-8): Chemical Identity and Core Scaffold


2,3-Dihydro-1H-indole-1-carboxamide (CAS 56632-33-8), also known as indoline-1-carboxamide, is a heterocyclic building block with the molecular formula C9H10N2O and a molecular weight of 162.19 g/mol [1]. The compound features a partially saturated indoline (2,3-dihydroindole) core, where the 2,3-bond of the indole system is reduced, conferring distinct physicochemical properties compared to fully aromatic indoles . Key computed descriptors include a low calculated lipophilicity (XLogP3-AA = 0.7), a topological polar surface area (TPSA) of 46.3 Ų, and zero rotatable bonds, which together define its utility as a compact, conformationally restricted scaffold [1].

Why Substituting 2,3-Dihydro-1H-indole-1-carboxamide with Other Indole Carboxamides Alters Key Physicochemical and Biological Properties


Despite sharing a common indole carboxamide pharmacophore, the saturation state of the heterocyclic core critically dictates molecular properties. The fully aromatic indole-2-carboxamide scaffold typically exhibits greater planarity and altered electronic distribution, which can lead to significantly higher biological activity in certain assays . In contrast, the 2,3-dihydro (indoline) core of 2,3-dihydro-1H-indole-1-carboxamide introduces a saturated bridge, increasing molecular flexibility and reducing planarity. This structural feature results in a lower XLogP (0.7) compared to more lipophilic substituted derivatives [1], and a rigid, zero-rotatable-bond framework . These differences directly impact solubility, metabolic stability, and target-binding interactions, meaning that generic substitution of this core with a fully aromatic indole or an alternative saturated scaffold (e.g., 2-oxoindoline-1-carboxamide) cannot be assumed to yield equivalent performance in biological systems or chemical synthesis .

Quantitative Differentiation: How 2,3-Dihydro-1H-indole-1-carboxamide's Properties Compare to Its Closest Analogs


Lipophilicity Control: Lower XLogP vs. Substituted Indoline Carboxamides

2,3-Dihydro-1H-indole-1-carboxamide (unsubstituted) exhibits a computed XLogP3-AA value of 0.7, which is substantially lower than that of common N-substituted indoline-1-carboxamide derivatives. This low lipophilicity contrasts with compounds like N-pyridin-3-yl-2,3-dihydroindole-1-carboxamide (XLogP = 1.6) and N,N-diethyl-2,3-dihydro-1H-indole-1-carboxamide (XLogP = 2.1) [1][2]. The reduced lipophilicity of the parent compound is a direct consequence of its minimal, polar carboxamide substituent, offering a distinct starting point for medicinal chemistry optimization where lower logP is desired to mitigate hERG binding or improve aqueous solubility .

Lipophilicity Physicochemical Properties Drug Design

Conformational Restriction: Zero Rotatable Bonds vs. Flexible Indole Carboxamide Analogs

2,3-Dihydro-1H-indole-1-carboxamide possesses zero rotatable bonds, indicating a completely rigid scaffold [1]. In contrast, even closely related analogs such as N-pyridin-3-yl-2,3-dihydroindole-1-carboxamide contain one rotatable bond due to the N-substituent [2]. Furthermore, 2-oxoindoline-1-carboxamide, while also a fused bicyclic system, contains a carbonyl group that alters both planarity and hydrogen-bonding capacity . The absence of rotatable bonds in the target compound minimizes conformational entropy loss upon binding, a feature often associated with improved target selectivity and binding affinity in fragment-based drug discovery.

Conformational Analysis Scaffold Rigidity Medicinal Chemistry

Hydrogen Bonding Capacity: Defined Donor/Acceptor Profile vs. Substituted Analogs

The target compound has exactly one hydrogen bond donor and one hydrogen bond acceptor, both associated with the primary carboxamide group [1]. This contrasts with substituted indoline-1-carboxamides, which often have additional donors or acceptors, or with 2-oxoindoline-1-carboxamide, which introduces an additional carbonyl acceptor . The balanced, minimal hydrogen-bonding capacity of 2,3-dihydro-1H-indole-1-carboxamide, combined with its TPSA of 46.3 Ų, is particularly valuable in the design of CNS-targeting agents, where moderate polarity and limited H-bonding are required for passive blood-brain barrier permeation .

Hydrogen Bonding Molecular Recognition Solubility

Synthetic Accessibility: Direct Amidation vs. Multi-Step Substituted Indoline Synthesis

2,3-Dihydro-1H-indole-1-carboxamide can be synthesized in a single step via reaction of indoline with a carbamoylating agent such as chlorosulfonyl isocyanate or trimethylsilyl isocyanate, yielding the product in high purity and quantity (e.g., 2.5 g from a simple bench-scale reaction) . In contrast, the synthesis of substituted indoline-1-carboxamides (e.g., N-pyridin-3-yl-2,3-dihydroindole-1-carboxamide) typically requires multi-step sequences involving protected indoline intermediates, coupling reactions, and deprotection steps [1]. This direct, high-yielding synthesis of the parent compound translates to lower procurement costs and greater availability as a versatile building block for library synthesis and SAR studies.

Synthetic Chemistry Building Block Amidation

Optimal Application Scenarios for 2,3-Dihydro-1H-indole-1-carboxamide Based on Quantitative Differentiation


CNS Drug Discovery: Privileged Scaffold for Blood-Brain Barrier Penetration

The compound's low lipophilicity (XLogP = 0.7), minimal hydrogen-bonding capacity (1 donor, 1 acceptor), and moderate TPSA (46.3 Ų) align with established criteria for CNS drug-likeness [1]. Its rigid, zero-rotatable-bond framework further enhances its suitability as a core for designing brain-penetrant kinase inhibitors or GPCR ligands, where maintaining a low molecular weight and limited flexibility is paramount .

Medicinal Chemistry Fragment Library Expansion

The compound's compact size (MW = 162.19 Da), defined hydrogen-bonding profile, and conformational rigidity make it an ideal fragment for library design [1]. Its lower lipophilicity compared to substituted analogs provides a favorable starting point for fragment growth without prematurely inflating logP, a common pitfall in lead optimization .

Synthesis of Kinase Inhibitor Intermediates

The indoline-1-carboxamide core is a recurring motif in kinase inhibitors, particularly those targeting IKK2 and VEGFR [1]. The unsubstituted parent compound serves as a versatile building block for late-stage diversification via N-arylation, alkylation, or sulfonylation, enabling rapid exploration of structure-activity relationships .

Development of Serotonin Receptor Modulators

Indoline-1-carboxamide derivatives, including 2,3-dihydro-1H-indole-1-carboxamide, are privileged scaffolds for modulating serotonin receptors, particularly the 5-HT2C subtype [1]. The parent compound's balanced physicochemical properties provide a template for designing subtype-selective antagonists or agonists with improved metabolic stability and CNS exposure .

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